![molecular formula C19H16FN3O4 B12161769 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12161769.png)

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

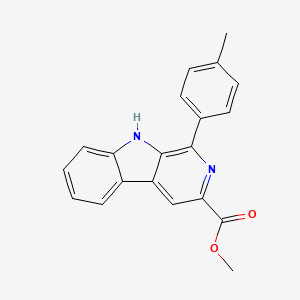

N-[2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamid ist eine komplexe organische Verbindung, die einen Quinazolinon-Rest aufweist, der mit einer Benzodioxinstruktur verbunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Quinazolinon-Kerns: Der Quinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder dessen Derivaten unter sauren Bedingungen synthetisiert werden.

Einführung der Fluorgruppe: Die Fluorierung wird häufig unter milden Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) durchgeführt.

Verknüpfung mit Benzodioxin: Der Benzodioxin-Rest wird durch eine nukleophile Substitutionsreaktion eingeführt, bei der das Quinazolinon-Derivat in Gegenwart einer Base wie Kaliumcarbonat mit einem Benzodioxin-Vorläufer reagiert.

Endgültige Kupplung: Der letzte Kupplungsschritt beinhaltet die Reaktion des Zwischenprodukts mit einem Carboxamid-Derivat unter Bedingungen, die die Amidbindungsbildung fördern, wie z. B. die Verwendung von Kupplungshilfsmitteln wie EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie gehören, um den Einsatz gefährlicher Reagenzien und Lösungsmittel zu reduzieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Quinazolinon-Rest, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können an der Fluorgruppe auftreten, wobei Nukleophile wie Amine oder Thiole unter geeigneten Bedingungen das Fluoratom ersetzen können.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-CPBA.

Reduktionsmittel: NaBH4, LiAlH4.

Basen: Kaliumcarbonat, Natriumhydroxid.

Kupplungshilfsmittel: EDCI, HOBt.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Quinazolinon-N-Oxiden führen, während die Reduktion zu Alkohol-Derivaten des Quinazolinon-Rests führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-CPBA.

Reducing Agents: NaBH4, LiAlH4.

Bases: Potassium carbonate, sodium hydroxide.

Coupling Agents: EDCI, HOBt.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce alcohol derivatives of the quinazolinone moiety.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Umwandlungen und die Entwicklung neuer Synthesemethoden.

Biologie

Biologisch wurde N-[2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamid auf sein Potenzial als Enzyminhibitor untersucht. Seine Fähigkeit, mit spezifischen biologischen Zielen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. In präklinischen Studien hat es sich als vielversprechend als Antikrebsmittel erwiesen, da es bestimmte Kinasen hemmen kann, die an der Zellproliferation beteiligt sind.

Industrie

Industriell kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere mit erhöhter Stabilität oder elektronische Materialien mit verbesserter Leistung.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamid beinhaltet seine Interaktion mit molekularen Zielen wie Kinasen. Es ist bekannt, dass der Quinazolinon-Rest an die ATP-Bindungsstelle von Kinasen bindet und so deren Aktivität hemmt. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen. Die Benzodioxin-Struktur kann die Bindungsaffinität und Spezifität der Verbindung für ihre Ziele verbessern.

Wirkmechanismus

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as kinases. The quinazolinone moiety is known to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The benzodioxine structure may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein weiteres Quinazolinon-Derivat, das als EGFR-Inhibitor in der Krebstherapie eingesetzt wird.

Erlotinib: Ähnlich wie Gefitinib zielt es auf die EGFR-Tyrosinkinase ab.

Lapatinib: Ein dualer Tyrosinkinase-Inhibitor, der sowohl EGFR als auch HER2 angreift.

Einzigartigkeit

N-[2-(6-Fluor-4-oxoquinazolin-3(4H)-yl)ethyl]-2,3-dihydro-1,4-benzodioxin-2-carboxamid ist aufgrund seiner kombinierten Quinazolinon- und Benzodioxin-Strukturen einzigartig, die im Vergleich zu anderen Quinazolinon-Derivaten eine verbesserte biologische Aktivität und Spezifität verleihen können. Das Vorhandensein der Fluorgruppe trägt ebenfalls zu seiner Einzigartigkeit bei und beeinflusst möglicherweise seine pharmakokinetischen Eigenschaften und Bindungswechselwirkungen.

Die einzigartige Struktur dieser Verbindung und ihre vielversprechenden biologischen Aktivitäten machen sie zu einem wertvollen Gegenstand für weitere Forschungs- und Entwicklungsaktivitäten in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C19H16FN3O4 |

|---|---|

Molekulargewicht |

369.3 g/mol |

IUPAC-Name |

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C19H16FN3O4/c20-12-5-6-14-13(9-12)19(25)23(11-22-14)8-7-21-18(24)17-10-26-15-3-1-2-4-16(15)27-17/h1-6,9,11,17H,7-8,10H2,(H,21,24) |

InChI-Schlüssel |

DILCLPZBVNYDQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methylquinoline](/img/structure/B12161701.png)

![1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)

![3,5-dimethyl-6-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B12161716.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)

![1-(2-methoxyethyl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12161730.png)

![methyl 5-(2-methylpropyl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12161735.png)

![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B12161741.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B12161752.png)

![3-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B12161755.png)

![(4E)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12161764.png)

![N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12161765.png)